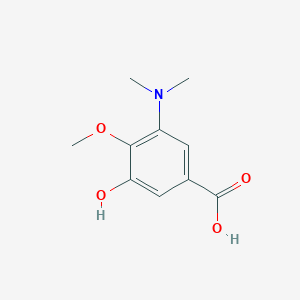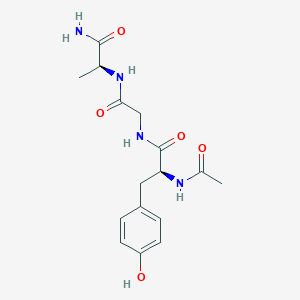
N-Acetyl-L-tyrosylglycyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-tyrosylglycyl-L-alaninamide is a synthetic peptide compound that combines the amino acids tyrosine, glycine, and alanine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. The acetylation of the tyrosine residue enhances its stability and bioavailability, making it a valuable compound for research and therapeutic purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tyrosylglycyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The alanine residue is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (glycine) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The process is repeated for the tyrosine residue.
Acetylation: The N-terminal of the peptide is acetylated using acetic anhydride.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-tyrosylglycyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidation of the tyrosine residue can occur under specific conditions, leading to the formation of dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Enzymes such as proteases or acidic/basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or periodate.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Dopaquinone and other oxidized derivatives.
Reduction: Reduced forms of the peptide with intact amino acid residues.
Aplicaciones Científicas De Investigación
N-Acetyl-L-tyrosylglycyl-L-alaninamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating neurological disorders and other diseases.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-tyrosylglycyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The acetylated tyrosine residue can enhance the compound’s ability to cross cell membranes and interact with intracellular proteins. The peptide may modulate signaling pathways by binding to receptors or enzymes, influencing cellular processes such as neurotransmission, inflammation, and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tyrosine: A precursor to neurotransmitters like dopamine and norepinephrine.
N-Acetyl-L-alanine: Known for its role in protein synthesis and metabolism.
N-Acetyl-L-glycine: Involved in various metabolic pathways and used as a supplement.
Uniqueness
N-Acetyl-L-tyrosylglycyl-L-alaninamide is unique due to its specific combination of amino acids and acetylation, which enhances its stability and bioavailability. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other acetylated amino acids and peptides.
Propiedades
Número CAS |
81543-12-6 |
|---|---|
Fórmula molecular |
C16H22N4O5 |
Peso molecular |
350.37 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C16H22N4O5/c1-9(15(17)24)19-14(23)8-18-16(25)13(20-10(2)21)7-11-3-5-12(22)6-4-11/h3-6,9,13,22H,7-8H2,1-2H3,(H2,17,24)(H,18,25)(H,19,23)(H,20,21)/t9-,13-/m0/s1 |
Clave InChI |
OOOMDXDGSLDNHG-ZANVPECISA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
SMILES canónico |
CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


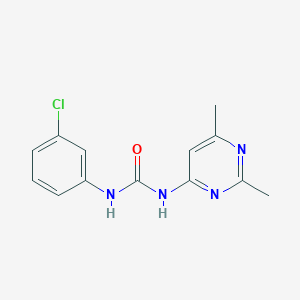
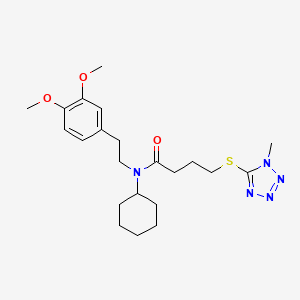
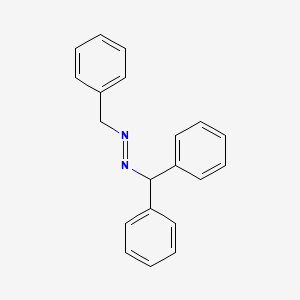
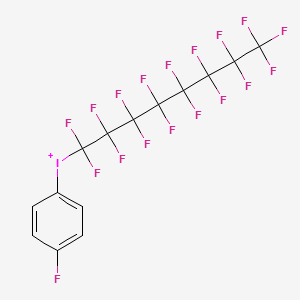
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)

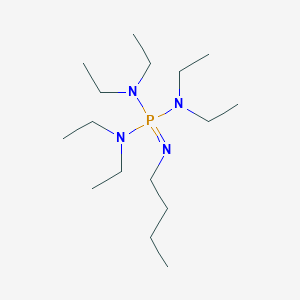
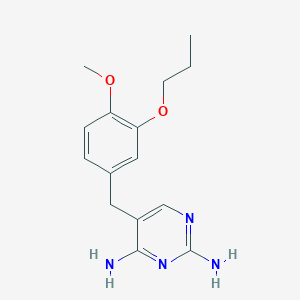
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
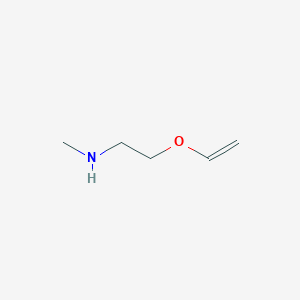
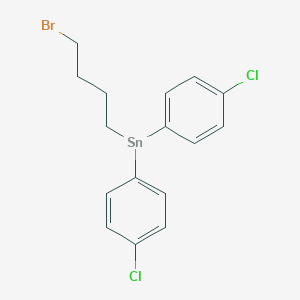
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
